LY2857785, chemically known as 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , , ]. This compound has garnered significant interest in scientific research, particularly in the field of oncology, due to its potential as an anti-tumor agent [, , , , ]. LY2857785 exerts its effects by interfering with the CDK9/cyclin T complex, a crucial component of positive transcription elongation factor b (P-TEFb) [, , , , ].
LY2857785 is a novel compound that functions as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in the regulation of transcriptional elongation by RNA polymerase II. This compound has garnered interest due to its potential therapeutic applications in oncology, particularly for hematologic malignancies and solid tumors.
LY2857785 is classified as a pyrimidine-based small molecule. It was identified through structure-based design and structure-activity relationship studies aimed at developing selective CDK9 inhibitors. The compound has shown promising results in preclinical investigations, demonstrating potent antitumor efficacy against various cancer cell lines .
The synthesis of LY2857785 involves multiple steps, as outlined in various patents and research articles. The process includes:
LY2857785 features a complex molecular structure characterized by its pyrimidine core. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.3 g/mol. The structural configuration allows it to selectively inhibit CDK9 by fitting into its active site, thereby obstructing its function.
The primary chemical reaction of interest for LY2857785 involves its interaction with ATP-binding sites on CDK9, leading to competitive inhibition. The following are key aspects of its chemical behavior:
LY2857785 exerts its antitumor effects primarily by inhibiting CDK9 activity, which leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition results in:
Relevant data from studies indicate that LY2857785 maintains activity under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light .
LY2857785 is primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit transcriptional processes critical for tumor growth and survival. Specific applications include:
The ongoing research aims to further elucidate the therapeutic potential of LY2857785 and optimize its pharmacological profile for clinical use .
LY2857785 functions as a type I reversible ATP-competitive inhibitor of CDK9, exhibiting high potency with an IC₅₀ of 11 nM. This inhibition disrupts the formation of the Positive Transcription Elongation Factor b (P-TEFb) complex, comprising CDK9 and Cyclin T1. The primary consequence is suppression of RNA Polymerase II (RNAP II) C-terminal domain (CTD) phosphorylation at serine 2 (Ser2), a critical step for transcriptional elongation [1] [2]. Mechanistically, LY2857785 binds the ATP-binding cleft of CDK9, preventing phosphorylation of the Ser2 residues within the YSPTSPS tandem repeats of RNAP II CTD. This action halts productive elongation of nascent mRNA strands, thereby downregulating short-lived oncoproteins like MCL-1, which are essential for cancer cell survival [3] [4]. In cellular assays, LY2857785 reduces CTD Ser2 phosphorylation in U2OS osteosarcoma cells with an IC₅₀ of 89 nM, confirming target engagement [1].
Table 1: Inhibition of CDK9-Dependent Phosphorylation by LY2857785
Target | Cellular Process | IC₅₀ (μM) | Biological Outcome |
---|---|---|---|
CDK9 (biochemical) | ATP hydrolysis | 0.011 | Blocks P-TEFb kinase activity |
RNAP II CTD P-Ser2 | Transcriptional elongation | 0.089 | Suppresses oncogene expression |
MCL-1 protein levels | Apoptosis regulation | ~0.5* | Induces cancer cell apoptosis |
* IC₅₀ in L363 multiple myeloma cells after 8-hour exposure [1]
Beyond CDK9, LY2857785 demonstrates significant activity against transcriptional kinases CDK8 (IC₅₀ = 16 nM) and CDK7 (IC₅₀ = 246 nM) [1] [4]. This cross-reactivity arises from structural similarities in the ATP-binding pockets of these kinases:
Despite inhibiting cell-cycle CDKs (e.g., CDK1, IC₅₀ 241 nM), LY2857785 does not induce G1/S arrest. Instead, it causes moderate G2/M accumulation (35% → 55%, EC₅₀ 135 nM), suggesting its primary antitumor effects stem from transcriptional disruption rather than cell-cycle blockade [4].
Table 2: Selectivity of LY2857785 Among CDK Family Members
Kinase | IC₅₀ (μM) | Primary Function | Cellular Phenotype |
---|---|---|---|
CDK9 | 0.011 | Transcriptional elongation | RNAP II Ser2-P inhibition |
CDK8 | 0.016 | Mediator complex regulation | TF phosphorylation suppression |
CDK7 | 0.246 | Transcriptional initiation, CAK | RNAP II Ser5-P inhibition |
CDK1 | 0.241 | G2/M transition | Moderate G2/M accumulation |
CDK4/6 | >1* | G1/S progression | No G1/S arrest |
* IC₅₀ >1 μM; minimal impact on Rb phosphorylation [1] [4]
Kinome-wide profiling of LY2857785 across 114 human protein kinases reveals high selectivity within the transcriptional CDK subgroup (CDK7/8/9). Only 5 kinases outside this subgroup are inhibited with IC₅₀ < 0.1 μM, and a total of 14 kinases show IC₅₀ < 1 μM [1] [4]. Key selectivity features include:
This selectivity profile positions LY2857785 as a precision tool for dissecting transcriptional CDK functions. Its distinct mechanism avoids the pan-CDK inhibitory effects seen with first-generation inhibitors (e.g., flavopiridol), reducing risks of off-target toxicity [2].
Table 3: Kinome-Wide Selectivity Profile of LY2857785
Selectivity Category | Number of Kinases | Representative Examples |
---|---|---|
IC₅₀ < 0.1 μM | 5 | CDK9, CDK8, CLK1, DYRK1A, HIPK2 |
IC₅₀ 0.1–1 μM | 9 | CDK7, CDK1, CDK2, GSK3β, CDK5 |
IC₅₀ > 1 μM | 99 | VEGFR, PDGFR, EGFR, AKT, mTOR |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4